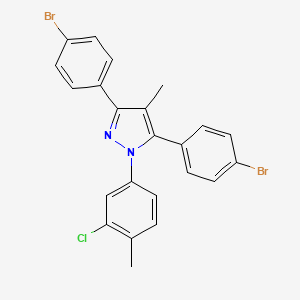![molecular formula C22H19FN4O B10921208 1-ethyl-N-(2-fluoro-5-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921208.png)
1-ethyl-N-(2-fluoro-5-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-(2-FLUORO-5-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups. The presence of fluorine and phenyl groups in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-(2-FLUORO-5-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with hydrazine and subsequent cyclization can yield the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The use of automated systems and stringent quality control measures are essential to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-(2-FLUORO-5-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
1-ETHYL-N~4~-(2-FLUORO-5-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(2-FLUORO-5-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of fluorine and phenyl groups can enhance its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-N~4~-(2-FLUOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-ETHYL-N~4~-(2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-ETHYL-N~4~-(2-CHLOROPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-ETHYL-N~4~-(2-FLUORO-5-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and methyl groups enhances its reactivity and potential as a research tool and therapeutic agent.
Properties
Molecular Formula |
C22H19FN4O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-N-(2-fluoro-5-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O/c1-3-27-21-17(13-24-27)16(12-19(25-21)15-7-5-4-6-8-15)22(28)26-20-11-14(2)9-10-18(20)23/h4-13H,3H2,1-2H3,(H,26,28) |
InChI Key |
BKLVMLGHNHGAHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921130.png)
![ethyl 3-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate](/img/structure/B10921131.png)
![N'-{(E)-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10921139.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10921143.png)
![(3aR,7aS)-2-{1-[4-(butan-2-yl)phenyl]propyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10921153.png)
![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921157.png)

![ethyl 3-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]propanoate](/img/structure/B10921162.png)

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921172.png)
![6-cyclopropyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921174.png)
![(2Z)-2-{[2,6-di(propan-2-yl)phenyl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10921175.png)
![5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921188.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B10921195.png)
